

Methylenecyclopropylglycine as a phytotoxin in Sapindaceae family

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Compound of Interest

Compound Name: Methylenecyclopropylglycine

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An In-depth Technical Guide on **Methylenecyclopropylglycine** as a Phytotoxin in the Sapindaceae Family

Introduction

The Sapindaceae family, commonly known as the soapberry family, encompasses a wide range of plants, including several species that produce fruits of significant economic and nutritional value, such as litchi (*Litchi chinensis*), longan (*Dimocarpus longan*), and ackee (*Blighia sapida*).^{[1][2][3]} However, certain members of this family also produce non-proteinogenic amino acids that act as potent phytotoxins.^[2] Among these is (2S,3S)-2-amino-3-(methylenecyclopropyl)propanoic acid, more commonly known as **methylenecyclopropylglycine** (MCPG).^{[1][4]}

MCPG, a lower homologue of the better-known toxin Hypoglycin A (HGA), has been identified as a causative agent in outbreaks of acute toxic encephalopathy, a condition characterized by severe hypoglycemia, seizures, and neurological damage, particularly in malnourished children.^{[1][4][5][6][7]} These outbreaks often coincide with the litchi harvesting season in regions of India and Southeast Asia.^{[1][6]} This technical guide provides a comprehensive overview of the biochemistry, mechanism of action, toxicology, and analytical methodologies related to MCPG, intended for researchers, toxicologists, and drug development professionals.

Mechanism of Action: Disruption of Cellular Energy Metabolism

MCPG itself is a protoxin, meaning its toxicity is mediated through its metabolic conversion into an active, inhibitory compound.[8] The primary mechanism of MCPG toxicity is the severe disruption of two critical energy-producing pathways: fatty acid β -oxidation and gluconeogenesis.[4][6][9]

Upon ingestion, MCPG is metabolized in the liver. It undergoes transamination to form methylenecyclopropyl-glyoxalate (MCP-glyoxalate), which is then decarboxylated and conjugated with coenzyme A to form the highly toxic metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA).[2][8][10]

Key Inhibitory Actions of MCPF-CoA:

- **Inhibition of β -Oxidation:** MCPF-CoA potently inhibits enzymes crucial for the breakdown of fatty acids. Specifically, it has been shown to inhibit 2-methyl-(branched-chain)-acyl-CoA dehydrogenase by over 80% and enoyl-CoA hydratase (crotonase) by 80%.[11][12][13][14] This blockage prevents the metabolism of fatty acids, which are a primary energy source, particularly during fasting states.
- **Inhibition of Gluconeogenesis:** The inhibition of β -oxidation leads to a depletion of acetyl-CoA and ATP.[9] Acetyl-CoA is a critical allosteric activator of pyruvate carboxylase, the first committed step in gluconeogenesis.[9] The reduction in acetyl-CoA levels, therefore, cripples the liver's ability to synthesize glucose from non-carbohydrate precursors, leading to profound and often fatal hypoglycemia.[4][5][9]

The accumulation of medium-chain acyl-CoA thioesters resulting from this metabolic blockade is believed to be the source of further disturbances in pyruvate metabolism.[11][13]

Metabolic activation of MCPG and its inhibitory effect on energy pathways.

Quantitative Data

Toxicological Data in Animal Models

Studies in animal models have been crucial for elucidating the hypoglycemic effects of MCPG. The primary quantitative data comes from studies on starved rats, which are more susceptible to disruptions in gluconeogenesis.

Species	Dosage	Route	Time	Effect	Reference
Rat (starved)	43 mg/kg	Oral	4 hours	50% decrease in blood glucose compared to controls.	[11] [12] [13] [14]
Rat (starved)	43 mg/kg	Oral	4 hours	Substantial increase in plasma lactate and non-esterified fatty acids.	[11] [13] [14]

Concentration in Sapindaceae Fruits

The concentration of MCPG and its analog HGA varies significantly between fruit species, cultivars, and ripeness. Unripe fruits generally contain higher levels of these toxins.[\[5\]](#)[\[15\]](#)

Fruit Species	Cultivar	Toxin	Concentration Range (in Aril)	Reference
Litchi (Litchi chinensis)	Not Specified	MCPG	44.9 to 220 µg/g	[16]
Litchi (Litchi chinensis)	Not Specified	HGA	12.4 to 152 µg/g	[1][16]
Litchi (Litchi chinensis)	Feizixiao	MCPG	0.60 - 0.83 mg/kg	[17]
Litchi (Litchi chinensis)	Feizixiao	HGA	10.66 - 14.46 mg/kg	[17]
Litchi (Litchi chinensis)	Huaizhi	MCPG	0.08 - 0.12 mg/kg	[17]
Litchi (Litchi chinensis)	Huaizhi	HGA	0.63 - 1.54 mg/kg	[17]
Litchi (Litchi chinensis)	Nuomici	MCPG	0.09 - 0.11 mg/kg	[17]
Litchi (Litchi chinensis)	Nuomici	HGA	0.35 - 0.91 mg/kg	[17]
Longan (Dimocarpus longan)	Not Specified	HGA	1.08 to 2.45 µg/g (dried fruit)	[1]
Ackee (Blighia sapida)	Not Specified	HGA	1.07 µg/g (dried fruit)	[1]
Sycamore Maple (Acer pseudoplatanus)	Not Specified	MCPG	Up to 42.9 µg/g (in seeds)	[18]
Sycamore Maple (Acer pseudoplatanus)	Not Specified	HGA	Up to 46.1 µg/g (in seeds)	[18]

Experimental Protocols

The detection and quantification of MCPG and its metabolites in biological and plant matrices are critical for public health investigations and research. The primary analytical technique employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).^{[10][17][19][20]}

Protocol for Quantification of MCPG and HGA in Fruit Arils

This protocol summarizes a method for the simultaneous quantification of MCPG and HGA in soapberry fruits.^{[1][20]}

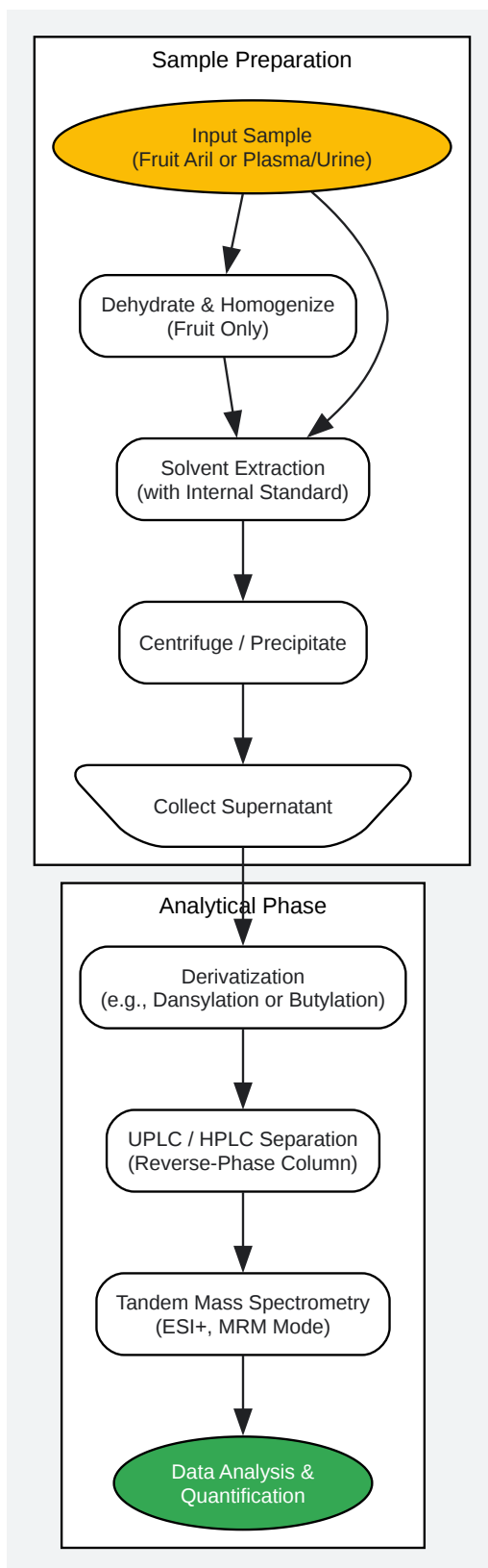
- Sample Preparation:
 - The fruit aril (fleshy, edible portion) is separated and dehydrated to normalize for water content.^[20]
 - A known mass of the dried aril is homogenized.
 - Toxins are extracted from the homogenate using an appropriate solvent system (e.g., methanol/water mixtures).
- Derivatization (Optional but Recommended):
 - To improve chromatographic separation and ionization efficiency, the extracted analytes are derivatized.^[19]
 - A common method is dansylation, where dansyl chloride is added to the extract and heated (e.g., at 60 °C for 10 minutes) under alkaline conditions (pH 11.0).^[19]
- HPLC-MS/MS Analysis:
 - Chromatography: A reverse-phase HPLC column (e.g., Agilent Zorbax SB-C18, 2.1 × 50 mm, 1.8 µm) is used for separation.^[19]
 - Mobile Phase: A gradient elution is performed using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).^[19]

- Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[21]

Protocol for Quantification of MCPG in Human Plasma/Urine

This protocol outlines a method for detecting exposure by quantifying the parent toxin or its metabolites in biological fluids.[10][19][22]

- Sample Collection & Preparation:
 - A small volume of plasma (e.g., 25 µL) or urine (e.g., 10 µL) is used.[10][22]
 - For urine, a simple dilution with 0.1% formic acid may be sufficient.[10]
 - For plasma or more complex analysis, protein precipitation is performed by adding a methanolic solution containing a labeled internal standard (e.g., [¹³C₃]-MCPG).[21][22]
 - The sample is vortexed and centrifuged to pellet proteins.
- Derivatization/Butylation:
 - The clear supernatant is dried under nitrogen.[22]
 - The residue is treated with 3N butanolic HCl (e.g., for 15 min at 65 °C) to form butyl esters, which improves chromatographic performance.[21][22]
 - The sample is dried again and reconstituted in a methanol/water solution.[22]
- UPLC-MS/MS Analysis:
 - Analysis is performed using Ultra-High-Performance Liquid Chromatography (UPLC) for faster and more efficient separation, coupled with tandem mass spectrometry.[21][22]
 - The method can achieve a lower limit of quantification (LLOQ) of approximately 2.5 nmol/L and a limit of detection (LOD) of 0.5 nmol/L in both serum and urine.[21]



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General experimental workflow for the quantification of MCPG.

Conclusion

Methylenecyclopropylglycine is a significant phytotoxin found in several fruits of the Sapindaceae family, posing a serious public health risk, especially in populations where litchi and other soapberry fruits are dietary staples. Its toxicity stems from the potent inhibition of fatty acid β -oxidation and gluconeogenesis by its metabolite, MCPF-CoA, leading to severe, life-threatening hypoglycemia. Understanding the mechanism of action, concentrations in various fruits, and robust analytical methods for its detection are paramount for diagnosing and preventing toxic encephalopathy outbreaks. The continued development of sensitive and specific analytical protocols is essential for public health surveillance, food safety regulation, and clinical diagnosis.

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